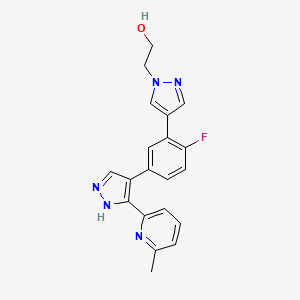
R-268712
概要
説明
R-268712は、2.5ナノモルの阻害濃度を持つ特異的なアクチビン受容体様キナーゼ5阻害剤です。また、経口活性のある形質転換成長因子-β型I受容体阻害剤でもあります。 この化合物は、アクチビン受容体様キナーゼ5の強力で選択的な阻害作用で知られており、科学研究、特に腎線維症や癌に関連する研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
R-268712の合成には、中間体の調製とそれに続く制御された条件下での反応を含む複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公には詳細に開示されていません。 この化合物は、2mgの薬剤を50μLのジメチルスルホキシドに溶解することで調製できることが知られており、母液濃度は40mg/mLになります .
工業生産方法
This compoundの工業生産方法は、公開されている情報源にはほとんど記載されていません。この化合物は通常、研究室で製造され、研究目的で専門の化学会社から供給されています。 生産プロセスには、標準的な有機合成技術、精製工程、品質管理対策が組み込まれており、高純度と一貫性を確保している可能性があります .
化学反応の分析
反応の種類
R-268712は、以下を含む様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を形成します。
還元: 還元反応は、化合物の官能基を変換し、生物学的活性を変化させる可能性があります。
置換: 分子内の特定の原子または基が、他の原子または基と置換される置換反応が起こることがあります。
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。 これらの反応の具体的な条件(温度、圧力、溶媒の選択など)は、目的とする結果と反応の性質によって異なります .
生成される主要な生成物
This compoundの反応から生成される主要な生成物は、反応の種類と使用される具体的な条件によって異なります。 たとえば、酸化反応では酸化された誘導体が生成され、置換反応では異なる官能基を持つ修飾された化合物が生成される可能性があります .
科学研究における用途
This compoundは、以下を含む幅広い科学研究における用途があります。
化学: アクチビン受容体様キナーゼ5の阻害とその様々な化学経路への影響を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達経路、特に形質転換成長因子-βを含む経路の研究に用いられています。
医学: 腎線維症や癌などの疾患における潜在的な治療効果について調査されています。
科学的研究の応用
R-268712 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of activin receptor-like kinase 5 and its effects on various chemical pathways.
Biology: Employed in research on cellular signaling pathways, particularly those involving transforming growth factor-beta.
Medicine: Investigated for its potential therapeutic effects in conditions such as renal fibrosis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting activin receptor-like kinase 5
作用機序
R-268712は、Smad3のリン酸化を用量依存的に阻害することでその効果を発揮します。この阻害は、形質転換成長因子-βシグナル伝達経路の抑制を介して起こります。この化合物は、アクチビン受容体様キナーゼ5を選択的に標的とし、Smad3のリン酸化を抑制し、その後の下流シグナル伝達イベントを阻害します。 この機序は、形質転換成長因子-βシグナル伝達経路が重要な役割を果たす腎線維症や癌の文脈で特に重要です .
類似化合物との比較
R-268712は、アクチビン受容体様キナーゼ5阻害剤として高い選択性と効力を有しており、独自性を持っています。類似の化合物には以下が含まれます。
SB-431542: 同様の阻害特性を持つ別のアクチビン受容体様キナーゼ5阻害剤ですが、化学構造が異なります。
LY-364947: 異なる分子特性を持つ形質転換成長因子-β型I受容体の選択的阻害剤です。
GW-788388: 同等の生物学的活性を持つ形質転換成長因子-β型I受容体阻害剤ですが、薬物動態が異なります
これらの化合物は、同様の標的と作用機序を共有していますが、化学構造、選択性、薬物動態プロファイルが異なります。そのため、this compoundは、形質転換成長因子-βシグナル伝達経路を研究する研究者のツールキットに貴重な追加となります。
生物活性
R-268712 is a potent and selective inhibitor of the transforming growth factor-beta receptor type I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This compound has garnered attention due to its significant biological activity, particularly in the context of renal diseases and fibrosis. The following sections will detail its mechanisms, efficacy in various models, and relevant research findings.
This compound acts primarily by inhibiting TGF-β signaling pathways, which are crucial in various fibrotic processes. The compound demonstrates an IC50 of 2.5 nM , indicating its high potency against ALK5, with approximately 5000-fold selectivity over p38 mitogen-activated protein kinase (MAPK) . This selectivity is critical as it minimizes off-target effects that could lead to unwanted side effects in therapeutic applications.
Efficacy in Preclinical Models
This compound has been evaluated in several preclinical models, demonstrating its potential therapeutic benefits:
- Renal Fibrosis Model :
- Glomerulonephritis Model :
- In a heminephrectomized anti-Thy1 glomerulonephritis model, this compound significantly reduced proteinuria and glomerulosclerosis at doses of 0.3 and 1 mg/kg , leading to improved renal function . This suggests that this compound may be beneficial in treating conditions characterized by excessive TGF-β signaling.
Summary of Research Findings
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies and Clinical Implications
While this compound is primarily studied in preclinical settings, its implications for clinical use are promising. The ability to selectively inhibit TGF-β signaling may provide a novel therapeutic avenue for diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis (IPF) and chronic kidney disease (CKD).
In a study focusing on idiopathic pulmonary fibrosis, similar inhibitors have shown potential in modulating fibrotic responses, suggesting that this compound could be further explored in clinical trials targeting these conditions .
特性
IUPAC Name |
2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOCCALXFSRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127927 | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879487-87-3 | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879487-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















